19(R)-HETE

Description

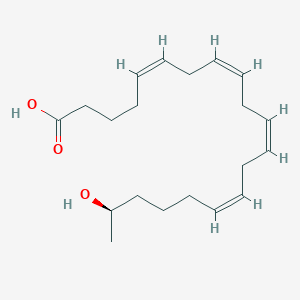

Structure

3D Structure

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUXZHQUWPFWPR-PCYSVGMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347559 | |

| Record name | 19(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115461-39-7 | |

| Record name | 19(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

19(R)-HETE synthesis from arachidonic acid

An In-depth Technical Guide to the Synthesis of 19(R)-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the metabolism of arachidonic acid (AA). These molecules play critical roles in a variety of physiological and pathophysiological processes, including inflammation, vascular tone regulation, and cell signaling. Among the various HETE regio- and stereoisomers, this compound has garnered significant interest for its specific biological activities, most notably its ability to antagonize the effects of the potent vasoconstrictor, 20-HETE.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound from arachidonic acid, detailing the enzymatic pathways, quantitative data, experimental protocols, and key signaling interactions.

Enzymatic Synthesis of this compound from Arachidonic Acid

The primary route for the conversion of arachidonic acid to 19-HETE is through the action of Cytochrome P450 (CYP) enzymes, which catalyze the ω-1 hydroxylation of the fatty acid chain.[3][4]

Key Enzymes and Regioselectivity

Several CYP isoforms can metabolize arachidonic acid, but specific enzymes are responsible for the production of 19-HETE.

-

Cytochrome P450 2E1 (CYP2E1): This is a key and well-characterized enzyme in the synthesis of 19-HETE.[3][5] When reconstituted, CYP2E1 metabolizes arachidonic acid to produce 19-HETE as a major metabolite, accounting for approximately 46% of the total products.[3][4] Critically, the hydroxylation is not stereospecific, yielding a mixture of enantiomers: approximately 70% 19(S)-HETE and 30% this compound.[3][4]

-

Other CYP Isoforms: Members of the CYP4A and CYP4F families are also known to produce HETEs, primarily the ω-hydroxylation product 20-HETE, but they can also generate smaller quantities of 19-HETE.[6]

The enzymatic reaction involves the activation of molecular oxygen by the heme center of the CYP enzyme and the insertion of one oxygen atom into the C-19 position of arachidonic acid.

Quantitative Data on Enzymatic Synthesis

The efficiency of this compound synthesis is dependent on the specific enzyme system used. The most detailed kinetic data available is for recombinant CYP2E1.

Table 1: Kinetic Parameters for Arachidonic Acid Metabolism by Recombinant CYP2E1 [3][4]

| Parameter | Value | Notes |

| Apparent Km | 62 µM | For total arachidonic acid metabolite formation. |

| Vmax | 5 nmol/min/nmol P450 | For total arachidonic acid metabolite formation. |

Table 2: Product Profile of Arachidonic Acid Metabolism by Recombinant CYP2E1 [3][4]

| Metabolite | Percentage of Total Product | Stereochemistry |

| 19-HETE | ~46% | ~70% (S), ~30% (R) |

| 18(R)-HETE | ~32% | ~100% (R) |

| Epoxyeicosatrienoic Acids (EETs) | ~18% | Mixture of regioisomers |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: In Vitro Synthesis of this compound

This protocol describes the synthesis using a reconstituted recombinant CYP2E1 enzyme system.

A. Reagents and Materials:

-

Recombinant human CYP2E1

-

NADPH-cytochrome P450 reductase

-

Cytochrome b₅

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

EDTA

B. Procedure:

-

Prepare Reconstituted Enzyme Mix: In a microcentrifuge tube on ice, combine CYP2E1, NADPH-cytochrome P450 reductase, and cytochrome b₅ in a molar ratio of approximately 1:2:1.

-

Add Lipid: Add DLPC to facilitate enzyme activity and substrate solubility.

-

Pre-incubation: Pre-incubate the enzyme/lipid mixture at 37°C for 5-10 minutes to allow for proper protein folding and integration.

-

Initiate Reaction: Add the NADPH regenerating system and arachidonic acid (e.g., to a final concentration of 75 µM) to the reaction tube. The final volume should be made up with potassium phosphate buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding a solvent with a low pH, such as 2M formic acid or acetic acid, which will protonate the fatty acids.

-

Extraction: Extract the lipid metabolites by adding two volumes of a solvent like ethyl acetate (B1210297) or dichloromethane. Vortex thoroughly and centrifuge to separate the phases.

-

Drying: Collect the organic (upper) phase and evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of mobile phase (e.g., methanol/water) for analysis.

Protocol 2: Purification and Chiral Separation of this compound

This protocol outlines the separation of 19-HETE from other metabolites and the subsequent resolution of its R and S enantiomers.

A. Materials:

-

HPLC system with UV or MS detector

-

Normal-phase silica (B1680970) column (for separating 19-HETE from 20-HETE)[7]

-

Chiral HPLC column (e.g., Lux Amylose-2 or similar)[8]

-

HPLC-grade solvents (e.g., hexane (B92381), isopropanol, acetonitrile, formic acid, water)

B. Procedure - Step 1: Regioisomer Purification (Normal-Phase HPLC):

-

Reconstitute the dried lipid extract from Protocol 1 in the mobile phase (e.g., a mixture of hexane and isopropanol).

-

Inject the sample onto a normal-phase HPLC column.

-

Elute the metabolites using an isocratic or gradient solvent system. 19-HETE and 20-HETE can be effectively separated using this method.[7]

-

Monitor the elution profile using a UV detector (at ~210 nm) and collect the fraction corresponding to the 19-HETE peak.

-

Evaporate the solvent from the collected fraction.

C. Procedure - Step 2: Enantiomer Separation (Chiral HPLC): [8]

-

Reconstitute the purified 19-HETE in the chiral mobile phase.

-

Inject the sample onto a chiral column (e.g., Lux Amylose-2, 150 x 2.0 mm).

-

Elute the enantiomers using a gradient system at a low flow rate (e.g., 50 µL/min). An example gradient is:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 50% B, increase to 90% B over 40 minutes.

-

-

Monitor the separation using an MS detector in Multiple Reaction Monitoring (MRM) mode to specifically detect the HETEs.

-

Collect the fraction corresponding to the this compound peak.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol details the quantification of 19-HETE in a biological sample.

A. Materials:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18).[9]

-

Deuterated internal standard (e.g., 20-HETE-d6 or 15(S)-HETE-d8).[10][11]

-

HPLC-grade solvents.

B. Procedure:

-

Sample Preparation: Spike the sample with a known amount of the deuterated internal standard before extraction (as in Protocol 1).

-

Chromatographic Separation: Inject the reconstituted extract onto the C18 column. Use a gradient elution to separate the analytes. An example gradient is:

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Use Scheduled or Dynamic Multiple Reaction Monitoring (MRM) for maximum sensitivity.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 19-HETE and the internal standard. For HETEs (precursor ion [M-H]⁻ ≈ 319.2), characteristic product ions are monitored.[13]

-

-

Quantification: Create a standard curve using known concentrations of a 19-HETE analytical standard. Calculate the concentration of 19-HETE in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.

Signaling Pathways and Biological Function of this compound

The primary recognized function of this compound is its role as a physiological antagonist to 20-HETE.[1] 20-HETE is a pro-hypertensive and pro-inflammatory molecule that causes vasoconstriction and endothelial dysfunction.[6][14]

Mechanism of Antagonism: 20-HETE is believed to act through a G-protein coupled receptor, initiating signaling cascades that involve:

-

Activation of c-Src and the MAPK/ERK pathway.[6]

-

Stimulation of NADPH oxidase, leading to increased superoxide (B77818) (O₂⁻) production.[6]

-

Uncoupling of endothelial nitric oxide synthase (eNOS), which further increases superoxide production at the expense of nitric oxide (NO), a vasodilator.[6]

-

Sensitization of vascular smooth muscle to vasoconstrictors like phenylephrine.[1]

This compound opposes these actions.[1] It reverses the 20-HETE-induced endothelial dysfunction and blocks the sensitization of renal arterioles.[1] This suggests that this compound may act as a competitive antagonist at the 20-HETE receptor or activate a countervailing signaling pathway that restores endothelial function and vascular health. In contrast, 19(S)-HETE has been shown to activate the prostacyclin (IP) receptor, leading to vasorelaxation through a separate mechanism, and does not antagonize 20-HETE's vasoconstrictor effects.[15]

Conclusion

The synthesis of this compound from arachidonic acid is a multi-step process requiring specific enzymatic activity, primarily from CYP2E1, followed by rigorous purification and chiral separation. Understanding the quantitative aspects and experimental protocols for its production is crucial for researchers investigating its biological role. As a physiological antagonist of the pro-hypertensive actions of 20-HETE, this compound represents a significant target for drug development in the context of cardiovascular diseases. The methodologies and data presented in this guide provide a foundational framework for advancing research in this promising area of lipid signaling.

References

- 1. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450 Pathway for 19(R)-HETE Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE, each with distinct biological activities. While 19(S)-HETE is known to be a potent vasodilator acting through the prostacyclin (IP) receptor, this compound displays a unique pharmacological profile, acting as an antagonist to the vasoconstrictor effects of 20-HETE.[1] This guide provides a comprehensive overview of the CYP-mediated formation of this compound, detailed experimental protocols for its analysis, and an exploration of its signaling pathway.

Cytochrome P450 Enzymes in this compound Formation

The formation of 19-HETE from arachidonic acid is catalyzed by the ω-1 hydroxylation activity of several CYP isoforms. The primary enzyme responsible for producing a significant proportion of this compound is CYP2E1. Other CYP families, such as CYP4A and CYP4F, are predominantly ω-hydroxylases that produce 20-HETE, with 19-HETE being a minor product.

CYP2E1

CYP2E1 metabolizes arachidonic acid to both 19(S)- and this compound. Studies with reconstituted human CYP2E1 have shown that the formation of 19-HETE is stereoselective, with a preference for the (S)-enantiomer.

CYP4A and CYP4F Subfamilies

Members of the CYP4A and CYP4F subfamilies, including CYP4A11 and CYP4F2, are the primary enzymes responsible for the ω-hydroxylation of arachidonic acid to 20-HETE.[2] However, they also exhibit ω-1 hydroxylase activity, leading to the formation of 19-HETE as a minor metabolite. The ratio of ω-hydroxylation to ω-1 hydroxylation varies between isoforms.

Quantitative Data on this compound Formation

The following tables summarize the available quantitative data for the formation of 19-HETE by relevant CYP enzymes. It is important to note that kinetic parameters are often reported for the total formation of metabolites from arachidonic acid or specifically for the major product, 20-HETE.

| Enzyme | Substrate | Vmax (nmol/min/nmol P450) | Apparent Km (μM) | Stereoselectivity of 19-HETE Formation | Reference |

| CYP2E1 | Arachidonic Acid | 5 | 62 | 70% 19(S)-HETE, 30% this compound | [3] |

| Enzyme | Substrate | Major Product | ω:ω-1 Ratio (20-HETE:19-HETE) | Reference |

| CYP4A11 | Arachidonic Acid | 20-HETE | 4.7:1 |

| Enzyme | Substrate | Product | Vmax (min⁻¹) | Km (μM) | Reference |

| CYP4A11 | Arachidonic Acid | 20-HETE | 49.1 | 228 | [2] |

| CYP4F2 | Arachidonic Acid | 20-HETE | 7.4 | 24 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation and analysis.

In Vitro Reconstitution of CYP Enzyme Activity

This protocol describes the reconstitution of CYP enzymes with their redox partners to study the metabolism of arachidonic acid in vitro.

Materials:

-

Purified human recombinant CYP enzyme (e.g., CYP2E1, CYP4A11)

-

Purified human NADPH-cytochrome P450 reductase

-

Purified human cytochrome b5

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Arachidonic acid

-

NADPH

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

Prepare a lipid mixture by sonicating DLPC in 100 mM potassium phosphate buffer (pH 7.4).

-

In a glass test tube, combine the purified CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in a molar ratio of 1:2:1.

-

Add the sonicated lipid mixture to the protein mixture and incubate on ice for 30 minutes to allow for the formation of proteoliposomes.

-

Initiate the reaction by adding arachidonic acid (dissolved in ethanol (B145695), final ethanol concentration <1%) to the reconstituted enzyme system.

-

Start the enzymatic reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.

-

Stop the reaction by adding a solution of 1 M HCl to acidify the mixture to pH 3-4.

-

Extract the metabolites by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis by HPLC, GC-MS, or LC-MS/MS.

Chiral HPLC Separation of 19-HETE Enantiomers

This protocol outlines a method for the separation and quantification of 19(S)-HETE and this compound using chiral high-performance liquid chromatography.

Materials:

-

HPLC system with a UV or mass spectrometric detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD)

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) or diethylamine (B46881) (for basic compounds)

-

19(S)-HETE and this compound standards

Procedure:

-

Equilibrate the chiral column with the mobile phase. A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol such as 2-propanol or ethanol (e.g., 90:10 v/v).[4]

-

For acidic compounds like HETEs, the addition of a small amount of an acidic modifier like TFA (e.g., 0.1%) to the mobile phase can improve peak shape.[4]

-

Inject the reconstituted sample extract or standards onto the column.

-

Elute the compounds isocratically at a constant flow rate (e.g., 1 mL/min).

-

Monitor the elution of the enantiomers using a UV detector at a wavelength of approximately 235 nm or a mass spectrometer.

-

Identify the peaks corresponding to 19(S)-HETE and this compound by comparing their retention times with those of the authentic standards.

-

Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve.

GC-MS Analysis of this compound

This protocol describes the analysis of this compound by gas chromatography-mass spectrometry, which typically requires derivatization to increase volatility.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for fatty acid analysis (e.g., Rtx-5 MS)

-

Derivatization reagents:

-

For methylation: Diazomethane (B1218177) or trimethylsilyldiazomethane

-

For silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

-

Pyridine or other suitable solvent

-

Ethyl acetate

-

This compound standard

Procedure:

-

Derivatization:

-

To the dried sample extract, add a solution of diazomethane in ether to convert the carboxylic acid group to a methyl ester.

-

Evaporate the solvent under a stream of nitrogen.

-

Add a silylating reagent (e.g., BSTFA with 1% TMCS in pyridine) to the dried methyl ester.

-

Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the analytes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Monitor for characteristic ions of the derivatized 19-HETE. The mass spectrum will show a molecular ion and specific fragmentation patterns that can be used for identification and quantification.

-

Identify the this compound derivative by comparing its retention time and mass spectrum with that of a derivatized standard.

-

Quantify the amount of this compound by selected ion monitoring (SIM) of a characteristic ion and comparing the peak area to a standard curve.

-

LC-MS/MS Quantification of this compound in Biological Samples

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices like plasma using liquid chromatography-tandem mass spectrometry.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Internal standard (e.g., deuterated 19-HETE)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Acetonitrile

-

This compound standard

Procedure:

-

Sample Preparation:

-

To a plasma sample, add the internal standard.

-

Precipitate proteins by adding a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Perform solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent in water, and then elute the HETEs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.

-

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.

-

Use multiple reaction monitoring (MRM) to detect the precursor ion of 19-HETE (m/z 319.2) and a specific product ion (e.g., m/z 115.1). Simultaneously monitor the transition for the internal standard.

-

Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve prepared in the same biological matrix.

-

Signaling Pathways and Biological Effects

While 19(S)-HETE is an agonist of the prostacyclin (IP) receptor, leading to vasodilation and platelet inhibition via cAMP-dependent pathways, this compound is inactive at this receptor.[2][5] Instead, a key biological role of this compound is its antagonism of the vasoconstrictor effects of 20-HETE.[1]

Antagonism of 20-HETE Signaling

20-HETE is a potent vasoconstrictor that plays a role in the regulation of vascular tone and blood pressure. It exerts its effects through a recently identified G-protein coupled receptor, GPR75.[6][7][8] The signaling cascade initiated by 20-HETE binding to GPR75 involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to smooth muscle contraction.

This compound has been shown to be a competitive antagonist of 20-HETE-induced vasoconstriction.[9] This suggests that this compound may compete with 20-HETE for binding to GPR75, thereby inhibiting the downstream signaling events that lead to vasoconstriction. The exact molecular interactions between this compound and GPR75 are an active area of research.

Caption: Signaling pathway of this compound as a 20-HETE antagonist.

Experimental Workflow for Studying this compound Antagonism

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound is a fascinating CYP-derived metabolite of arachidonic acid with a distinct biological profile. Primarily formed by CYP2E1, its role as a natural antagonist of the potent vasoconstrictor 20-HETE highlights its potential importance in the regulation of vascular tone and blood pressure. Further research into the precise molecular mechanisms of its interaction with the 20-HETE signaling pathway, particularly the GPR75 receptor, will be crucial for understanding its physiological and pathophysiological significance and for exploring its potential as a therapeutic agent in cardiovascular diseases. The detailed methodologies provided in this guide offer a foundation for researchers to further investigate the formation, analysis, and biological functions of this unique eicosanoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 19(R)-Hydroxyeicosatetraenoic Acid (19(R)-HETE) in Renal Physiology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid with emerging significance in renal physiology. Unlike its more extensively studied stereoisomer, 19(S)-HETE, and the potent vasoconstrictor 20-HETE (B1663992), this compound exhibits a unique profile of biological activity. Primarily synthesized by CYP2E1 in the kidney, this compound is increasingly recognized for its role as an antagonist to the actions of 20-HETE, particularly in the renal vasculature. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and physiological effects of this compound in the kidney, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular interactions. A deeper understanding of this compound's functions may unveil novel therapeutic avenues for renal diseases characterized by vascular dysfunction and inflammation.

Introduction

The kidney is a primary site for the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, leading to the formation of a variety of bioactive eicosanoids, including hydroxyeicosatetraenoic acids (HETEs).[1][2] Among these, this compound has garnered interest due to its distinct physiological effects compared to its enantiomer, 19(S)-HETE, and its potential to counteract the pro-hypertensive actions of 20-HETE.[3][4] This guide will delve into the current understanding of this compound's role in the intricate regulation of renal function.

Synthesis of this compound in the Kidney

This compound is synthesized from arachidonic acid via the ω-1 hydroxylation pathway, primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[5] This enzyme produces a stereoisomeric mixture of 19-HETE, with the (S) enantiomer being more abundant than the (R) enantiomer.[5]

The synthesis of this compound can be influenced by factors that modulate CYP2E1 expression and activity. For instance, induction of CYP2E1 can lead to increased formation of 19-HETE.[6]

Visualization of this compound Synthesis

Signaling Pathway of this compound

The primary signaling mechanism of this compound in the kidney appears to be the antagonism of the G-protein coupled receptor GPR75, the receptor for 20-HETE.[7][8] 20-HETE is a potent vasoconstrictor in the renal microvasculature, and its effects are mediated through GPR75.[9] this compound has been shown to block the vasoconstrictor response to 20-HETE in renal arterioles, suggesting a direct or indirect interaction with this signaling pathway.[3]

Co-treatment of cells with this compound has been demonstrated to prevent 20-HETE-mediated β-arrestin recruitment to GPR75, providing evidence for its antagonistic role at the receptor level.[8] In contrast, 19(S)-HETE does not exhibit this antagonistic activity.[8]

Visualization of this compound's Antagonistic Action

Physiological Role of this compound in the Kidney

The physiological role of this compound in the kidney is primarily defined by its opposition to the effects of 20-HETE and its distinct actions compared to 19(S)-HETE.

Renal Vasculature

In renal interlobar arteries, this compound has been shown to blunt the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction.[3] This suggests that this compound may act as a protective factor against excessive vasoconstriction in the kidney. A deficit in CYP2E1-derived products, including this compound, has been linked to increased sensitivity to vasoconstrictors in spontaneously hypertensive rats.[3]

Tubular Function

Unlike its stereoisomer, 19(S)-HETE, which is a potent stimulator of Na+-K+-ATPase activity in the renal cortex, this compound has no effect on this key enzyme for tubular transport.[4] Furthermore, while 19(S)-HETE stimulates volume absorption in the rabbit proximal straight tubule, a similar direct effect has not been demonstrated for this compound.[10][11]

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound in renal physiology.

| Parameter | Species/Model | Concentration of this compound | Effect | Reference |

| Renal Artery Vasoconstriction | Spontaneously Hypertensive Rat (SHR) | Not specified | Blunts the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction. | [3] |

| Na+-K+-ATPase Activity | Rat Renal Cortical Microsomes | 10-6 M | No effect on Na+-K+-ATPase activity. | [4] |

| GPR75 Signaling | GPR75-transfected HTLA cells | Equimolar with 20-HETE | Prevented 20-HETE-mediated increases in β-arrestin recruitment. | [8] |

| Renal Arteriolar Vasoconstriction | Rabbit | 1 µM | Completely blocks 20-HETE-induced vasoconstriction. | [12] |

Experimental Protocols

Measurement of this compound in Renal Tissue by LC-MS/MS

This protocol is adapted from general methods for eicosanoid analysis and requires a chiral separation step to differentiate between 19(R)- and 19(S)-HETE.

Objective: To quantify the levels of this compound in kidney tissue.

Materials:

-

Kidney tissue

-

Liquid nitrogen

-

Homogenizer

-

Internal standard (e.g., 19-HETE-d8)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Formic acid (LC-MS grade)

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

Chiral HPLC column (e.g., Chiralcel OJ-RH)

Procedure:

-

Sample Preparation:

-

Excise kidney tissue and immediately snap-freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable buffer containing an internal standard.

-

Perform protein precipitation with cold acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the HETEs with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a chiral HPLC column for separation of 19(R)- and 19(S)-HETE.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 19-HETE should be optimized.

-

-

Quantification:

-

Generate a standard curve using authentic this compound standard.

-

Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the standard curve.

-

Isolated Perfused Kidney for Vascular Reactivity Studies

This protocol allows for the ex vivo assessment of the effects of this compound on renal vascular resistance.

Objective: To determine the effect of this compound on renal artery constriction in response to vasoconstrictors.

Materials:

-

Rat or mouse

-

Surgical instruments

-

Perfusion apparatus with a pressure transducer and flow meter

-

Krebs-Henseleit buffer

-

This compound

-

20-HETE

-

Phenylephrine (or other vasoconstrictor)

Procedure:

-

Surgical Preparation:

-

Anesthetize the animal.

-

Cannulate the renal artery and vein.

-

Isolate the kidney and transfer it to the perfusion apparatus.

-

-

Perfusion:

-

Perfuse the kidney with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

-

Allow the preparation to stabilize.

-

-

Experimental Protocol:

-

Establish a baseline perfusion pressure/flow.

-

Administer a dose-response curve of a vasoconstrictor (e.g., phenylephrine) to establish a control response.

-

Wash out the vasoconstrictor and allow the preparation to return to baseline.

-

Infuse this compound into the perfusate at a desired concentration (e.g., 1 µM).

-

After a pre-incubation period, repeat the dose-response curve to the vasoconstrictor in the presence of this compound.

-

To assess antagonism of 20-HETE, perform a dose-response to 20-HETE in the absence and presence of this compound.

-

-

Data Analysis:

-

Record changes in perfusion pressure or renal blood flow.

-

Calculate renal vascular resistance.

-

Compare the vasoconstrictor responses in the presence and absence of this compound.

-

Visualization of Experimental Workflow

Conclusion and Future Directions

This compound is an emerging player in the complex network of eicosanoids that regulate renal function. Its unique profile as a potential endogenous antagonist of the pro-hypertensive 20-HETE/GPR75 signaling axis positions it as a molecule of significant interest for future research and drug development. Key areas for future investigation include:

-

Elucidation of the precise molecular mechanism of GPR75 antagonism: Determining whether this compound is a direct competitive antagonist or an allosteric modulator of GPR75 is crucial.

-

Identification of other potential receptors or signaling pathways for this compound: It is possible that this compound has biological effects independent of GPR75.

-

In vivo studies: Further in vivo studies are needed to confirm the physiological relevance of this compound's effects on renal hemodynamics and tubular function in both normal and pathological states, such as hypertension and chronic kidney disease.

-

Therapeutic potential: The development of stable analogs of this compound or small molecules that mimic its antagonistic effects on GPR75 could represent a novel therapeutic strategy for the treatment of certain forms of hypertension and renal disease.

References

- 1. Arachidonic Acid Metabolism and Kidney Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid Metabolism and Kidney Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decreased levels of cytochrome P450 2E1-derived eicosanoids sensitize renal arteries to constrictor agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19(S)-hydroxyeicosatetraenoic acid is a potent stimulator of renal Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of isoniazid on CYP2E1- and CYP4A-mediated hydroxylation of arachidonic acid in the rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017156164A1 - 20-hete receptor (gpr75) antagonists and methods of use - Google Patents [patents.google.com]

- 8. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 19(R)-HETE as a Vasodilator in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone. Unlike its stereoisomer, 19(S)-HETE, which acts as a direct vasodilator, the primary mechanism of this compound-induced vasodilation in vascular smooth muscle is indirect. It functions as a competitive antagonist to the potent vasoconstrictor, 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] This technical guide provides a comprehensive overview of the role of this compound in promoting vasodilation, detailing its mechanism of action, the signaling pathways involved, quantitative data on its effects, and detailed experimental protocols for its study.

The Signaling Pathway of 20-HETE-induced Vasoconstriction

To understand the vasodilatory effect of this compound, it is essential to first comprehend the mechanism of its target, 20-HETE. 20-HETE is a significant contributor to the regulation of vascular tone, particularly in the microcirculation.[1][3] It induces vasoconstriction in vascular smooth muscle cells (VSMCs) through a well-defined signaling cascade.

Upon its generation in VSMCs, 20-HETE activates a G-protein coupled receptor, GPR75.[4] This activation initiates a downstream signaling cascade involving Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase.[1][4][5] A key event in this pathway is the inhibition of the large-conductance calcium-activated potassium (BK) channels.[1][5] Inhibition of BK channels leads to membrane depolarization, which in turn activates L-type calcium channels, resulting in an influx of extracellular calcium.[6] The elevated intracellular calcium concentration enhances the sensitivity of the contractile apparatus, leading to vasoconstriction.[6]

This compound as an Antagonist of 20-HETE

The vasodilatory action of this compound is primarily achieved by antagonizing the vasoconstrictor effects of 20-HETE.[2] This antagonism is stereospecific, with the (R)-enantiomer being particularly effective.[2] By competitively binding to the 20-HETE receptor, GPR75, or a closely related site, this compound prevents 20-HETE from initiating its vasoconstrictive signaling cascade. This blockade prevents the inhibition of BK channels, thereby maintaining the hyperpolarized state of the vascular smooth muscle cell membrane and promoting vasodilation.

While this compound's primary role is as a 20-HETE antagonist, some studies have suggested a potential for direct, albeit less potent, vasodilatory effects.[7] However, a key study demonstrated that this compound was inactive in inducing vasodilation through the prostacyclin (IP) receptor pathway, a mechanism utilized by its stereoisomer, 19(S)-HETE.[8] This highlights the distinct mechanisms of action for the two stereoisomers.

Quantitative Data on the Vascular Effects of this compound and Related Compounds

| Compound | Effect | Vessel Type | EC50/IC50/Concentration | Reference |

| 19(S)-HETE | Vasodilation (via IP Receptor) | Mouse Mesenteric Artery | EC50: 520 nM | [8] |

| This compound | No direct vasodilation (via IP Receptor) | - | Inactive up to 10 µM | [8] |

| This compound analog (4) | Antagonism of 20-HETE sensitization | Rat Renal Preglomerular Microvessels | Moderate antagonist at 1 µM | [2] |

| This compound analog (6) | Antagonism of 20-HETE sensitization | Rat Renal Preglomerular Microvessels | More potent than analog 4 at 1 µM | [2] |

| 20-HETE | Vasoconstriction | Rat Mesenteric Artery | EC50 not specified, but sensitizes to phenylephrine (B352888) at 0.01-1.0 µmol/L | [7] |

Detailed Experimental Protocols

Wire Myography for Assessing this compound Antagonism of 20-HETE-induced Vasoconstriction

This protocol outlines the use of wire myography to investigate the antagonistic effect of this compound on 20-HETE-induced vasoconstriction in isolated small arteries.

1. Vessel Preparation:

-

Euthanize the experimental animal (e.g., rat) and dissect the mesenteric arcade.

-

Isolate second or third-order mesenteric arteries (internal diameter ~200 µm) in cold, oxygenated physiological salt solution (PSS).

-

Carefully clean the arteries of surrounding adipose and connective tissue under a dissection microscope.

-

Cut the arteries into 2 mm long segments.

2. Mounting the Vessel:

-

Mount the arterial segments on two 40 µm stainless steel wires in a wire myograph chamber filled with PSS at 37°C and continuously gassed with 95% O2/5% CO2.

-

One wire is attached to a force transducer and the other to a micrometer, allowing for the measurement of isometric tension.

3. Normalization and Equilibration:

-

Stretch the vessel to its optimal resting tension, which corresponds to a transmural pressure of 100 mmHg. This is a critical step to ensure maximal and reproducible contractile responses.

-

Allow the vessel to equilibrate for at least 30-60 minutes, with PSS changes every 15-20 minutes.

4. Viability and Endothelial Integrity Check:

-

Contract the vessel with a high potassium solution (KPSS) to assess its viability.

-

After washout and return to baseline, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Assess endothelial integrity by applying acetylcholine; a relaxation of >80% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be removed by gently rubbing the lumen with a human hair.

5. Experimental Protocol:

-

After a washout period, pre-incubate the vessel with a specific concentration of this compound or vehicle for a defined period (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve to 20-HETE.

-

Compare the concentration-response curve of 20-HETE in the presence and absence of this compound to determine the antagonistic effect. A rightward shift in the curve indicates competitive antagonism.

Patch-Clamp Electrophysiology for Studying BK Channel Activity

This protocol describes the whole-cell patch-clamp technique to investigate the effects of this compound and 20-HETE on BK channel activity in isolated vascular smooth muscle cells.

1. Cell Isolation:

-

Isolate vascular smooth muscle cells from the desired artery (e.g., cerebral or mesenteric) by enzymatic digestion.

-

Briefly, incubate the dissected and cleaned artery in a solution containing enzymes such as papain and collagenase.

-

Gently triturate the tissue to release single smooth muscle cells.

-

Plate the cells on glass coverslips and allow them to adhere.

2. Patch-Clamp Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing potassium as the primary charge carrier.

-

Approach a single, relaxed, spindle-shaped smooth muscle cell with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a series of depolarizing voltage steps to elicit outward potassium currents, which are predominantly carried by BK channels in vascular smooth muscle cells.

-

Record the baseline BK channel currents.

4. Drug Application:

-

Perfuse the recording chamber with a solution containing 20-HETE and record the effect on BK channel currents. A decrease in current amplitude indicates channel inhibition.

-

Following washout, co-apply this compound with 20-HETE to determine if this compound can prevent or reverse the inhibitory effect of 20-HETE on BK channel activity.

Conclusion and Future Directions

This compound represents a fascinating molecule in the regulation of vascular tone. Its primary role as a stereospecific antagonist of the vasoconstrictor 20-HETE highlights the intricate balance of signaling pathways that govern vascular smooth muscle function. The indirect vasodilatory effect of this compound, mediated through the prevention of BK channel inhibition, presents a potential therapeutic target for conditions characterized by excessive vasoconstriction and endothelial dysfunction.

Future research should focus on several key areas:

-

Determining the precise IC50 of this compound for its antagonism of 20-HETE-induced vasoconstriction in various vascular beds.

-

Elucidating the exact binding site of this compound and its interaction with the GPR75 receptor.

-

Investigating the potential for direct, albeit less potent, vasodilatory effects of this compound and the signaling pathways involved.

-

Exploring the therapeutic potential of stable this compound analogs in preclinical models of cardiovascular diseases such as hypertension and vasospasm.

A deeper understanding of the pharmacology and physiology of this compound will undoubtedly pave the way for novel therapeutic strategies aimed at modulating vascular tone and improving cardiovascular health.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cardiovascular Role of 19(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide on its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of cardiovascular function. Primarily recognized for its potent vasodilatory effects in the renal preglomerular vasculature, the predominant mechanism of action of this compound appears to be its functional antagonism of the potent vasoconstrictor, 20-HETE. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the cardiovascular system, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

The Antagonistic Relationship between this compound and 20-HETE

The cardiovascular effects of this compound are intrinsically linked to the actions of 20-HETE. 20-HETE is a well-characterized eicosanoid with potent vasoconstrictor, pro-inflammatory, and pro-hypertensive properties. It exerts its effects through a variety of signaling pathways, including the inhibition of large-conductance calcium-activated potassium (BKCa) channels, leading to vascular smooth muscle cell depolarization and vasoconstriction, as well as the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Rho-kinase pathways.[1][2][3][4]

This compound has been consistently shown to counteract the detrimental cardiovascular effects of 20-HETE. This antagonistic relationship is a cornerstone of its mechanism of action.

Inhibition of 20-HETE-Induced Vasoconstriction

A key function of this compound is its ability to block the vasoconstriction induced by 20-HETE. In renal arterioles, 1 µM of this compound has been demonstrated to completely block 20-HETE-induced vasoconstriction, whereas its stereoisomer, 19(S)-HETE, is inactive in this regard.[5] This highlights the stereospecificity of this antagonism.

Reversal of 20-HETE-Induced Endothelial Dysfunction

20-HETE contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to a decrease in nitric oxide (NO) production and an increase in superoxide (B77818) generation.[6] this compound has been shown to competitively antagonize these effects. It reverses the 20-HETE-mediated reduction in NO release and the increase in superoxide production in endothelial cells.[1][6] This action of this compound is crucial for maintaining endothelial health and promoting vasodilation.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the one activated by 20-HETE. By competitively inhibiting the actions of 20-HETE, this compound indirectly modulates several downstream signaling cascades.

The 20-HETE Signaling Cascade (Antagonized by this compound)

20-HETE is known to activate Gq-protein coupled receptors, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of PKC.[4][7] It also activates the MAPK and Rho-kinase pathways, contributing to vascular smooth muscle contraction and proliferation.[3] The existence of a specific membrane-bound receptor for 20-HETE is strongly suggested by the competitive antagonism exhibited by molecules like this compound.[8][9]

The diagram below illustrates the proposed signaling pathway of 20-HETE and the antagonistic role of this compound.

Quantitative Data on this compound's Actions

While specific dose-response data for the direct vasodilatory effects of this compound are limited, quantitative data on its antagonistic effects against 20-HETE are available.

| Parameter | Compound | Assay | Vessel/Cell Type | Effect | Concentration | Reference |

| Antagonism of Vasoconstriction | This compound | Wire Myography | Renal Arterioles | Complete block of 20-HETE-induced vasoconstriction | 1 µM | [5] |

| Antagonism of Endothelial Dysfunction | This compound | NO & Superoxide Measurement | Bovine Aortic Endothelial Cells | Reversal of 20-HETE-mediated decrease in NO and increase in superoxide | Not specified | [1][6] |

| Antagonism of Vascular Sensitization | This compound Analog (Compound 5) | Vascular Sensitization to Phenylephrine | Rat Renal Preglomerular Microvessels | Moderate antagonism of 20-HETE-induced sensitization | 1 µM | [10][11] |

Experimental Protocols

The study of this compound's cardiovascular effects relies on a variety of established experimental protocols.

Wire Myography for Vasodilation Assays

Wire myography is an in vitro technique used to assess the vascular reactivity of isolated small arteries.[10][12][13][14][15]

Objective: To determine the effect of this compound on vascular tone, either directly or as an antagonist to vasoconstrictors like 20-HETE.

Methodology:

-

Vessel Isolation: Small resistance arteries (e.g., renal, mesenteric) are dissected from the experimental animal.

-

Mounting: The vessel segments are mounted on two small wires in a myograph chamber filled with a physiological salt solution (PSS) at 37°C and aerated with 95% O2 and 5% CO2.

-

Normalization: The vessel is stretched to its optimal resting tension for maximal contractile response.

-

Viability Check: The vessel's contractile capacity is tested with a high-potassium solution, and endothelial integrity is assessed with an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with a vasoconstrictor (e.g., phenylephrine).

-

Experimental Procedure:

-

Direct Vasodilation: After pre-constriction, cumulative concentrations of this compound are added to the bath to construct a concentration-response curve.

-

Antagonism Studies: The vessel is pre-incubated with this compound before constructing a concentration-response curve for a vasoconstrictor like 20-HETE.

-

Measurement of Nitric Oxide Production in Endothelial Cells

Several methods are available to quantify NO production from cultured endothelial cells.[16][17][18]

Objective: To assess the effect of this compound on basal or stimulated NO release, particularly in the context of 20-HETE-induced inhibition.

Methodology (Chemiluminescence Assay):

-

Cell Culture: Endothelial cells (e.g., bovine aortic endothelial cells) are cultured to confluence.

-

Treatment: Cells are treated with this compound, 20-HETE, or a combination, along with appropriate vehicle controls.

-

Sample Collection: The cell culture medium is collected.

-

NO Measurement: The samples are injected into a nitric oxide analyzer. In the purge vessel, nitrites and nitrates (stable end-products of NO) are reduced to NO gas by a reducing agent (e.g., vanadium(III) chloride).

-

Detection: The generated NO gas reacts with ozone in the reaction chamber, producing chemiluminescence, which is detected by a photomultiplier tube. The light signal is proportional to the amount of NO in the sample.

Measurement of Superoxide Production in Endothelial Cells

Dihydroethidium (B1670597) (DHE) is a commonly used fluorescent probe to detect intracellular superoxide.[7][19][20][21]

Objective: To measure the effect of this compound on superoxide production, especially its ability to counteract 20-HETE-induced superoxide generation.

Methodology:

-

Cell Culture and Treatment: Endothelial cells are cultured and treated with the compounds of interest.

-

DHE Staining: Cells are incubated with DHE, which freely permeates the cell membrane.

-

Oxidation: In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium and ethidium, which intercalate with DNA and fluoresce red.

-

Detection: The fluorescence intensity is measured using a fluorescence microscope or a plate reader.

-

Quantification (Optional): High-performance liquid chromatography (HPLC) can be used to separate and quantify the specific oxidation products of DHE for more accurate measurement of superoxide.

In Vivo Studies

In vivo studies are essential to confirm the physiological relevance of the in vitro findings.

Objective: To determine the effect of this compound or its stable analogs on blood pressure in animal models of hypertension.

Methodology:

-

Animal Model: An appropriate animal model of hypertension, particularly one with elevated 20-HETE levels (e.g., spontaneously hypertensive rats, androgen-induced hypertensive models), is used.[6][22]

-

Compound Administration: this compound or a stable analog is administered to the animals (e.g., via intravenous injection or osmotic mini-pumps).

-

Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff plethysmography.

-

Biochemical Analysis: Blood and tissue samples can be collected to measure levels of HETEs, markers of oxidative stress, and inflammation.

Conclusion

The primary mechanism of action of this compound in the cardiovascular system is its role as a potent and stereospecific antagonist of the vasoconstrictor and pro-inflammatory eicosanoid, 20-HETE. By blocking 20-HETE-induced vasoconstriction and endothelial dysfunction, this compound promotes vasodilation and helps maintain vascular homeostasis. While the direct effects of this compound remain an area for further investigation, its ability to counteract the detrimental actions of 20-HETE positions it as a molecule of significant interest for the development of novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction and increased vascular tone, such as hypertension. The experimental protocols outlined in this guide provide a framework for the continued exploration of the therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. academic.oup.com [academic.oup.com]

- 7. 20-HETE increases Superoxide production and activates NADPH Oxidase in Pulmonary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. reprocell.com [reprocell.com]

- 11. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docta.ucm.es [docta.ucm.es]

- 13. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of superoxide generated by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of intracellular superoxide formation in endothelial cells and intact tissues using dihydroethidium and an HPLC-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 20-HETE increases superoxide production and activates NAPDH oxidase in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

The 19(R)-HETE Signaling Cascade in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in endothelial cell function. Unlike its pro-inflammatory and vasoconstrictive counterpart, 20-HETE, this compound primarily acts as a competitive antagonist, mitigating endothelial dysfunction. This technical guide provides a comprehensive overview of the this compound signaling cascade, focusing on its antagonistic relationship with 20-HETE. It details the molecular pathways, presents quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Role of HETEs in Endothelial Function

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules that are pivotal in regulating vascular tone and inflammation.[1] Within this class, 20-HETE is a well-characterized vasoconstrictor and pro-inflammatory agent that contributes to endothelial dysfunction.[1][2] In contrast, this compound has emerged as a protective molecule, largely through its ability to counteract the detrimental effects of 20-HETE.[3][4] This guide focuses specifically on the signaling mechanisms of this compound in endothelial cells, highlighting its function as a natural antagonist to the 20-HETE pathway. Its stereoisomer, 19(S)-HETE, operates through a distinct pathway by activating the prostacyclin (IP) receptor to increase cAMP, an effect not observed with this compound.[5][6]

The 20-HETE Signaling Cascade: The Target of this compound Antagonism

To understand the function of this compound, it is essential first to delineate the signaling cascade of 20-HETE, which it antagonizes. 20-HETE initiates a signaling cascade that promotes endothelial dysfunction, characterized by decreased nitric oxide (NO) bioavailability and increased oxidative stress.

The key steps are as follows:

-

Receptor Binding: 20-HETE binds to the G-protein coupled receptor 75 (GPR75) with high affinity.[7][8][9]

-

G-Protein Activation: This binding stimulates the dissociation of the Gαq/11 subunit from the receptor.[10]

-

EGFR Transactivation: A c-Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) is initiated.[10][11]

-

Downstream Kinase Activation: The activated EGFR triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the inhibitor of kappa B kinase (IKKβ) pathways.[10][12]

-

NF-κB Activation: IKKβ activation leads to the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory genes.[2][10]

-

Endothelial Dysfunction: This cascade culminates in several detrimental effects:

-

eNOS Uncoupling: 20-HETE inhibits the association of endothelial nitric oxide synthase (eNOS) with heat shock protein 90 (HSP90).[3][13][14] This uncoupling shifts eNOS from producing vasoprotective NO to generating superoxide (B77818) (O₂⁻), a reactive oxygen species (ROS).[3][14]

-

Increased Oxidative Stress: The increase in superoxide production contributes to oxidative stress within the endothelial cells.[3]

-

Inflammation: Activation of NF-κB stimulates the production of pro-inflammatory cytokines and adhesion molecules.[2][10]

-

The this compound Signaling Cascade: A Pathway of Antagonism

The signaling "cascade" of this compound is primarily characterized by its competitive antagonism of the 20-HETE pathway at the GPR75 receptor.

Mechanism of Action

This compound acts as a competitive antagonist of 20-HETE.[3][4][15] Studies have shown that this compound prevents the 20-HETE-mediated recruitment of β-arrestin to GPR75, strongly suggesting that it competes for the same binding site on the receptor.[5] By occupying the GPR75 receptor without initiating the downstream signaling cascade, this compound effectively blocks the actions of 20-HETE.

The primary consequences of this compound's antagonism in endothelial cells are:

-

Preservation of eNOS Coupling: this compound prevents 20-HETE from inhibiting the eNOS-HSP90 association, thereby maintaining the coupled state of eNOS.[3][14]

-

Restoration of Nitric Oxide Production: By keeping eNOS coupled, this compound restores the calcium-ionophore-stimulated release of NO that is otherwise inhibited by 20-HETE.[3][4]

-

Reduction of Superoxide Production: Consequently, the production of superoxide from uncoupled eNOS is prevented.[3][4]

-

Inhibition of Downstream Signaling: By blocking the initial receptor activation, this compound is presumed to inhibit the entire downstream cascade, including EGFR transactivation and subsequent MAPK and NF-κB activation.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound and 20-HETE on endothelial cell function.

Table 1: Effect of 20-HETE and this compound on Endothelial Nitric Oxide and Superoxide Production

| Compound | Concentration | Effect on NO Production | Effect on Superoxide Production | Reference |

| 20-HETE | 1 nM | ~50% decrease | Significant increase | [3][14] |

| This compound | Not specified | No effect alone | No effect alone | [3][4] |

| 20-HETE + this compound | Not specified | Competitively antagonized 20-HETE's effect | Competitively antagonized 20-HETE's effect | [3][4] |

Table 2: Antagonistic Potency of this compound Analogs on 20-HETE-Induced Vascular Sensitization

Note: This data is from rat renal preglomerular microvessels but provides insight into the relative potency of this compound as an antagonist.

| Analog of 19-HETE | Concentration | Fold Change from 20-HETE Induced Sensitization | Interpretation | Reference |

| 19(R)-OH analog | 1 µM | -0.6 ± 0.2 | Moderate Antagonism | [4] |

| 19(S)-OH analog | 1 µM | -0.4 ± 0.1 | Moderate Antagonism | [4] |

Key Experimental Protocols

Detailed methodologies for investigating the this compound signaling cascade are crucial for reproducible research. The following protocols are based on established methods used in the study of HETEs in endothelial cells.

Endothelial Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs) are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., EGM-2 for HUVECs) at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency. Use cells at early passages (2-7) for experiments to ensure physiological relevance.

-

Treatment:

-

Grow cells to confluency in multi-well plates.

-

Starve cells in serum-free media for 2-4 hours before treatment.

-

For antagonism studies, pre-incubate cells with this compound for a specified time (e.g., 30 minutes) before adding 20-HETE.

-

Include vehicle controls (e.g., ethanol (B145695) or DMSO) in all experiments.

-

Measurement of Nitric Oxide (NO) Production

NO production can be assessed by measuring its stable metabolites, nitrite (B80452) and nitrate (B79036), in the cell culture supernatant.

-

Sample Collection: After treatment, collect the cell culture media.

-

Assay: Use a commercial chemiluminescence-based NO analyzer or a Griess reagent kit for quantification.[1][3][16]

-

Chemiluminescence: Inject media samples into a purge vessel containing a reducing agent (e.g., vanadium (III) chloride) which converts nitrite and nitrate to NO gas. The gas reacts with ozone in the analyzer, producing light that is detected by a photomultiplier tube.[16]

-

Griess Assay: Mix the sample with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). A pink azo dye will form in the presence of nitrite, which can be quantified by measuring the absorbance at ~540 nm. A nitrate reductase step is required to measure total NOx (nitrite + nitrate).

-

-

Data Normalization: Normalize NO production to the total protein content of the cells in each well.

Measurement of Superoxide (O₂⁻) Production

Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular superoxide.

-

Cell Preparation: Culture and treat endothelial cells in glass-bottom dishes or black-walled microplates suitable for fluorescence microscopy or plate reader analysis.

-

DHE Loading: After treatment with HETEs, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with DHE (typically 2-10 µM) for 15-30 minutes at 37°C, protected from light.[15][17]

-

Imaging/Measurement:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red. Capture images and quantify the fluorescence intensity per cell.[17]

-

Plate Reader: Use a fluorescence plate reader with optimized excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 570 nm) to minimize the detection of non-specific oxidation products.[18]

-

-

Controls: Include a positive control (e.g., menadione (B1676200) or antimycin A) and a negative control where cells are pre-treated with a superoxide scavenger like PEG-SOD.[17][18]

Western Blot for eNOS-HSP90 Co-immunoprecipitation

This protocol determines if this compound can prevent the 20-HETE-induced dissociation of eNOS and HSP90.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear lysates with Protein A/G agarose (B213101) beads.

-

Incubate the cleared lysate with an anti-eNOS antibody overnight at 4°C.

-

Add Protein A/G beads to pull down the eNOS-antibody complex.

-

Wash the beads several times to remove non-specific binding.

-

-

Elution and SDS-PAGE: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Probe the membrane with primary antibodies against HSP90 and eNOS (as a loading control for the IP).

-

Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the amount of HSP90 that co-immunoprecipitated with eNOS in each treatment group.

Conclusion and Future Directions

The signaling cascade of this compound in endothelial cells is one of targeted antagonism against the pro-inflammatory and dysfunctional effects of 20-HETE. By competitively inhibiting the GPR75 receptor, this compound preserves eNOS function, maintaining nitric oxide production and preventing excessive superoxide generation. This positions this compound and its stable analogs as promising therapeutic candidates for cardiovascular diseases characterized by endothelial dysfunction, such as hypertension and atherosclerosis.

Future research should focus on:

-

Determining the precise binding kinetics and affinity (Kᵢ) of this compound for the GPR75 receptor.

-

Elucidating the in vivo efficacy and pharmacokinetics of stable this compound analogs in animal models of cardiovascular disease.

-

Investigating the long-term effects of modulating this pathway on vascular remodeling and inflammation.

A thorough understanding of the this compound signaling cascade will be instrumental in developing novel therapies to protect and restore endothelial health.

References

- 1. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. tandfonline.com [tandfonline.com]

- 13. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. 20-HETE increases Superoxide production and activates NADPH Oxidase in Pulmonary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of 19(R)-HETE in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction